2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
The compound “2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide” is a chemical compound with a complex structure . It is part of a class of compounds known as 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The compound also contains ethylamino groups and a sulfanyl group attached to the triazolo[4,3-a][1,3,5]triazin-3-yl moiety .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Research suggests that this compound may have potential as an anticancer agent. Its unique structure could interfere with cancer cell growth pathways, making it a promising candidate for further investigation .
- Kinase Inhibitor : The compound’s triazolotriazine scaffold could serve as a kinase inhibitor, targeting specific enzymes involved in cell signaling pathways. Such inhibitors are crucial for drug discovery and personalized medicine .
Materials Science and Organic Electronics
- Organic Semiconductors : Due to its electron-rich triazolotriazine core, this compound might find applications in organic electronics. Researchers explore its use as a building block for organic semiconductors, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
- Photovoltaics : Investigating its optoelectronic properties could lead to the development of efficient solar cells. The compound’s conjugated system may facilitate charge transport and enhance photovoltaic performance .
Chemical Biology and Fluorescent Probes
- Fluorescent Imaging : The compound’s unique structure makes it a potential fluorescent probe. Researchers can modify it to target specific cellular components, enabling visualization and tracking of biological processes .
- Thermal-Activated Delayed Fluorescence (TADF) : Its rigid electron-rich framework suggests TADF behavior. TADF materials are valuable for efficient organic light-emitting diodes (OLEDs) and displays .
Biochemical Research and Enzyme Inhibition
- Enzyme Inhibitors : The compound’s sulfanyl group and triazolotriazine moiety could interact with enzymes. Researchers investigate its potential as an enzyme inhibitor, particularly in diseases where enzyme dysregulation plays a role .
- Protein Kinase Modulation : Its unique structure may allow selective modulation of protein kinases, which are essential for cellular signaling and regulation .
Safety and Hazards
Future Directions
The future directions for research on this compound and related 1,2,4-triazole derivatives could include further exploration of their synthesis, properties, and potential applications. For example, some 1,2,4-triazole derivatives have shown promise in medical research due to their cytotoxic effects .
properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)28-10-14(27)21-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVBVYGVFRHWAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide |
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